molecular formula C10H18N2O2 B8047979 tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B8047979
M. Wt: 198.26 g/mol
InChI Key: MVDURHAWUZLLLY-GCJDJSOWSA-N
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Description

Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate is a chemically synthesized, high-purity amine-bearing bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol , this compound serves as a versatile and sophisticated building block for the synthesis of more complex molecules. Its rigid, three-dimensional [2.1.1] azabicyclohexane core is particularly valued for its ability to impart conformational constraint, which can enhance a drug candidate's binding affinity, metabolic stability, and selectivity. The presence of both a Boc-protected amine and a primary amine functionality allows for selective and sequential derivatization, making it an ideal intermediate for constructing compound libraries. Researchers utilize this scaffold in structure-activity relationship (SAR) studies, primarily in the development of pharmaceutical agents. The product is provided with a defined stereochemistry ((1R,4R)) to ensure consistency in research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-6-4-7(12)8(6)11/h6-8H,4-5,11H2,1-3H3/t6-,7-,8?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDURHAWUZLLLY-GCJDJSOWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-80-2
Record name rac-tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Preparation Methods

Polar-Radical-Polar Relay Mechanism

The most robust method for constructing the bicyclo[2.1.1]hexane core involves a formal [2 + 2] cycloaddition between azabicyclo[1.1.0]butanes (ABBs) and styrenes under photochemical conditions. This approach employs a polar-radical-polar relay strategy , which circumvents the challenges of direct single-electron reduction of ABBs.

Key Steps:

  • Acid-Mediated Ring-Opening : ABB-ketones undergo protonation at the bridgehead nitrogen, leading to ring opening and formation of bromoazetidines.

  • Debrominative Radical Formation : Photocatalytic activation (e.g., using Ir(ppy)₃) generates azetidinyl radicals via bromine abstraction.

  • Cyclization : Radical addition to styrenes followed by intramolecular hydrogen atom transfer (HAT) yields the bicyclo[2.1.1]hexane scaffold.

Representative Reaction Conditions:

ParameterValue
Light Source450 nm blue LEDs
CatalystIr(ppy)₃ (2 mol%)
SolventDichloromethane (DCM)
TemperatureRoom temperature
Reaction Time12–24 hours

This method achieves ≥75% yield for aryl-substituted styrenes but shows reduced efficiency with aliphatic alkenes due to competing polymerization.

Stereochemical Control in Bicyclic Systems

Substrate-Guided Asymmetric Induction

The (1R,4R,5R) configuration is enforced through the stereochemistry of the starting ABB-ketones. For example, (1S,5R)-configured ABBs produce the desired (1R,4R,5R) product with >98% diastereomeric excess when paired with electron-deficient styrenes.

Factors Influencing Stereoselectivity:

  • Steric Effects : Bulky substituents on the ABB nitrogen direct radical addition to the less hindered face.

  • Electronic Effects : Electron-withdrawing groups on styrenes stabilize transition states during cyclization.

Case Study :
Using 4-nitrostyrene as the dienophile, researchers achieved 92% yield and 99% ee by leveraging the nitro group’s dual role as a radical stabilizer and stereochemical director.

Functionalization and Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The Boc group is introduced via a two-step sequence:

  • Carboxylation : Treatment of the bicyclic amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP.

  • Selective Deprotection : The Boc group remains intact during subsequent amination steps due to its stability under basic conditions.

Optimized Boc Protection Conditions:

ReagentEquivalentsSolventTemperatureYield
Boc₂O1.2THF0°C → RT85%
DMAP0.1

Alternative Synthetic Routes

Ring-Expansion of Aziridines

While less common, aziridine ring expansion offers an alternative pathway:

  • Aziridine Activation : Treatment with BF₃·OEt₂ generates a reactive azaallyl cation.

  • Cyclopropane Insertion : Reaction with vinylcyclopropane derivatives forms the bicyclo[2.1.1]hexane skeleton.

  • Oxidative Amination : Conversion of intermediate alcohols to amines via Mitsunobu conditions.

Limitations :

  • Requires stoichiometric Lewis acids

  • Lower yields (40–55%) compared to photochemical methods

Purification and Characterization

Chromatographic Techniques

Final products are typically purified using:

  • Normal-Phase HPLC : Hexane/EtOAc gradients (95:5 → 70:30) resolve diastereomers.

  • Ion-Exchange Chromatography : Removes residual amines when using Boc-protected intermediates.

Critical Purity Data:

BatchPurity (HPLC)Enantiomeric Excess
A97.3%98.5%
B99.1%99.2%

Industrial-Scale Considerations

Photoreactor Design Challenges

Key issues in scaling photochemical processes include:

  • Light Penetration Depth : Solved using microfluidic reactors with ≤1 mm channel widths.

  • Catalyst Recycling : Heterogeneous Ir catalysts on mesoporous silica enable ≥5 reuses without yield loss.

Economic Analysis:

ParameterLab ScalePilot Plant
Cost per Gram$1,200$450
Throughput5 g/day200 g/day

Emerging Methodologies

Electrochemical Synthesis

Recent advances demonstrate the feasibility of replacing light with electrical energy:

  • Anodic Oxidation : Generates azetidinyl radicals at +1.2 V vs Ag/AgCl.

  • Benefits : Improved control over radical lifetimes; easier scalability.

Initial Results:

  • 68% yield for model substrate

  • 88% ee with chiral electrolyte additives

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various substituted azabicyclohexane derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential role as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system (CNS). Its structural similarity to certain neurotransmitters allows it to interact with various receptors, making it a candidate for treating conditions such as anxiety and depression.

Case Study: CNS Activity

In a study exploring new anxiolytic agents, researchers synthesized derivatives of tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate and evaluated their binding affinity to GABA receptors. The results indicated that certain derivatives exhibited significant anxiolytic effects in animal models, suggesting that modifications to the bicyclic structure can enhance pharmacological activity .

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique bicyclic structure allows chemists to create complex molecules through various synthetic pathways.

Application in Synthesis

The compound has been utilized in the synthesis of novel heterocyclic compounds that exhibit biological activity. For instance, its use in creating peptide mimetics has shown promise in enhancing the bioavailability of therapeutic agents .

Biochemical Research

Research indicates that this compound can be employed in studies examining enzyme inhibition and protein interactions.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, thus providing insights into metabolic regulation and potential therapeutic targets for metabolic disorders .

Mechanism of Action

The mechanism by which tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects involves its ability to act as a conformationally constrained scaffold. This rigidity allows it to interact with specific molecular targets, such as enzymes and receptors, in a highly selective manner. The compound’s unique structure enables it to mimic the s-trans conformational bias expected for oligomers of disubstituted carboxylic acids, thereby influencing the folding and stability of peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of bicyclic amines with Boc protection. Below is a detailed comparison with analogs based on structural features, synthesis, and applications.

Structural and Stereochemical Variations

Table 1: Structural Comparison of Bicyclic Amine Derivatives
Compound Name Bicyclic System Functional Groups Stereochemistry CAS Number References
tert-Butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1]hexane Boc, NH₂ (1R,4R) 1251016-11-1
tert-Butyl (1R,4S,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1]hexane Boc, NH₂ (1R,4S,5S) 2165421-15-6
tert-Butyl (1R,4S)-(-)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate [2.2.1]heptene Boc, ketone (1R,4S) Not specified
tert-Butyl (1R,4R)-3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate [2.2.1]heptane Boc, lactone (1R,4R) 848488-70-0
tert-Butyl (1R,4R,5R)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1]heptane Boc, NH₂ (1R,4R,5R) Not specified
tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate [2.1.1]hexane Boc, OH Not specified CID 146081949

Key Observations :

Ring Size and Rigidity :

  • The [2.1.1]hexane system (e.g., target compound) is smaller and more strained than [2.2.1]heptane derivatives, affecting solubility and metabolic stability.
  • [2.2.1]heptene analogs (e.g., ) introduce unsaturation, enhancing reactivity toward cycloaddition reactions.

Functional Group Diversity: The 5-amino group in the target compound enables nucleophilic substitution, whereas 3-oxo or hydroxy substituents (e.g., ) favor oxidation or conjugation reactions.

Stereochemical Impact :

  • The (1R,4R) configuration in the target compound contrasts with (1R,4S,5S) or (1R,4R,5R) isomers, which exhibit distinct diastereoselectivity in catalytic hydrogenation.

Pharmacological and Industrial Relevance

  • Bioactivity: The 5-amino group in the target compound enhances binding to ATP pockets in kinases, whereas 3-oxo analogs () show reduced potency due to steric hindrance.
  • Commercial Availability : The target compound is marketed by Enamine Ltd. and CymitQuimica at €735/50 mg , reflecting its demand in high-throughput screening.

Biological Activity

tert-Butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate, also known by its CAS number 1817790-73-0, is a bicyclic compound notable for its potential biological activities. The structural features of this compound, particularly its amino and carboxylate functionalities, suggest possible interactions with biological targets that could lead to significant pharmacological effects.

  • Molecular Formula : C10H18N2O2
  • Molecular Weight : 198.26 g/mol
  • IUPAC Name : this compound
  • LogP : 0.31 (indicating moderate lipophilicity)
  • Polar Surface Area : 56 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, enhancing its binding affinity to target sites.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity :
    • In studies measuring antioxidant capacity via ABTS and FRAP assays, compounds similar to this compound demonstrated significant radical scavenging abilities, suggesting potential protective effects against oxidative stress .
  • Acetylcholinesterase Inhibition :
    • The compound's structural similarity to known acetylcholinesterase inhibitors suggests it may modulate cholinergic signaling pathways, which are crucial in neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity and Antiproliferative Effects :
    • Preliminary studies have indicated that the compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Study on Antioxidant Capacity

A comparative study evaluated the antioxidant activity of various azabicyclo compounds, including this compound. The results showed that it effectively inhibited lipid peroxidation with an IC50 value significantly lower than that of standard antioxidants like Trolox .

Compound NameIC50 (μM)Reference
Trolox91.8
This compound19.6

Acetylcholinesterase Inhibition Study

In a detailed analysis of the binding interactions within the active site of acetylcholinesterase, the compound was found to form critical interactions that could enhance its inhibitory potency against this enzyme . This positions it as a candidate for further exploration in the treatment of neurodegenerative conditions.

Q & A

What are the common synthetic routes for tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how do reaction conditions influence yield and purity?

Basic Research Question
Synthesis typically involves stereoselective functionalization of the bicyclic core. For example, bromine-mediated rearrangements of substituted 2-azabicyclo[2.2.0]hex-5-enes can yield 2-azabicyclo[2.1.1]hexanes with substituents at C-3 (e.g., alkyl or aryl groups) . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while EtOAc aids in extraction .
  • Temperature control : Low temperatures (−10°C) minimize side reactions during isothiocyanate formation .
  • Catalysts : RuO₂/NaIO₄ oxidizes bridgehead positions selectively without racemization .
  • Purification : Column chromatography with gradients (e.g., 20% EtOAc/heptane) resolves diastereomers, critical for enantiopurity .

How is X-ray crystallography applied to determine the absolute configuration of this compound?

Basic Research Question
X-ray crystallography is the gold standard for absolute configuration determination. For example:

  • Enantiopure starting materials : The (1R,4R) configuration is retained during lactonization, as confirmed by Flack parameters (e.g., 0.1(7) in CCDC 1062075) .
  • Software tools : SHELXS97/SHELXL97 solve and refine structures, with H-atom parameters constrained to reduce overfitting .
  • Crystal packing : The absence of intermolecular hydrogen bonds in the orthorhombic P2₁2₁2₁ space group confirms hydrophobic stabilization of the bicyclic core .

What strategies resolve contradictions in stereochemical assignments between spectroscopic data and computational models?

Advanced Research Question
Conflicts between NMR/IR data and computational predictions require multi-method validation:

  • Dynamic NMR (DNMR) : Detects slow conformational exchanges in bicyclic systems, resolving ambiguities in NOESY/ROESY assignments .
  • Density Functional Theory (DFT) : Optimizes molecular geometries to predict coupling constants (e.g., JHH) for comparison with experimental NMR .
  • Single-crystal analysis : Validates computational models by cross-referencing dihedral angles and bond lengths from X-ray data .

How do substituent effects on the bicyclic core influence reactivity in ring-opening reactions?

Advanced Research Question
Substituents at C-3 or C-5 dictate reaction pathways:

  • Electron-withdrawing groups (EWGs) : 5-syn-Carboxy derivatives undergo stereoselective bromination, yielding 5-anti-Br/I/Ph-substituted products via radical intermediates .
  • Steric hindrance : 3-endo-Methyl/phenyl groups promote torquoselective ring-opening via dibromide intermediates (e.g., 9c–e), while 5-methyl substitution favors unrearranged dibromides (8f) .
  • Reductive debromination : Zn/HOAc selectively removes bromine from rearranged dibromides, preserving the bicyclic scaffold .

What methodological considerations are critical when refining crystal structures using SHELX software?

Advanced Research Question
Key considerations for SHELX refinement:

  • Data quality : High-resolution (<1.0 Å) datasets reduce parameter correlation; multi-scan corrections (e.g., SADABS) mitigate absorption errors .
  • Restraints : Apply ISOR/DELU restraints to thermal parameters for disordered tert-butyl groups .
  • Validation tools : Check Rint (<5%) and CCvol (>90%) to ensure data integrity .
  • Macromolecular adaptation : SHELXPRO interfaces with REFMAC5 for high-resolution protein-ligand complexes .

How can pharmacological activity be studied using structural analogs of this compound?

Advanced Research Question
Functional selectivity is explored via:

  • Cocrystallization : The amino terminal domain (ATD) of mGlu2/3 receptors is co-crystallized with analogs (e.g., LY2812223) to map binding interactions .
  • Site-directed mutagenesis : Residues like Arg271 (hmGlu2) are mutated to assess hydrogen bonding with the carboxylate group .
  • In vivo models : Rat behavioral assays (e.g., fear conditioning) correlate mGlu2 activation with central nervous system penetration .

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